
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is an organic compound with significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps, starting with the iodination of phenol derivatives The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at specific positions on the phenol ring
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iodine.
Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.
Substitution: The compound can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodinated phenol derivatives, while substitution reactions could produce compounds with different functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a tracer in biological studies.
Medicine: Investigated for potential use in diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with molecular targets through its iodine atoms. These interactions can affect various biochemical pathways, making the compound useful in diagnostic and therapeutic applications. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
- 2-(2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
Uniqueness
2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is unique due to its specific ethylacetamido group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it suitable for specific applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
49642-61-7 |
|---|---|
Fórmula molecular |
C15H17I3NNaO5 |
Peso molecular |
695.00 g/mol |
Nombre IUPAC |
sodium;2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H18I3NO5.Na/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22;/h7-8H,4-6H2,1-3H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
NNGROMYIBHYQHX-UHFFFAOYSA-M |
SMILES canónico |
CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)[O-])I)C(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


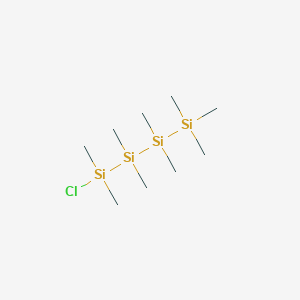
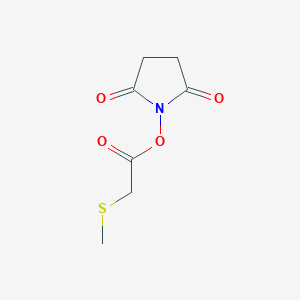
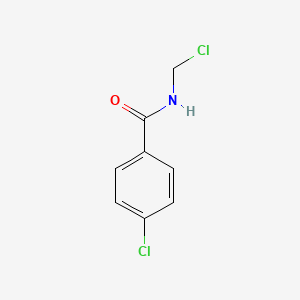


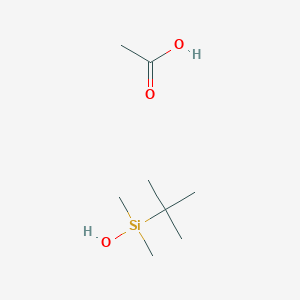

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
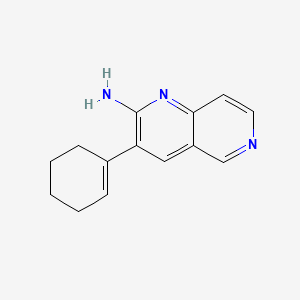

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
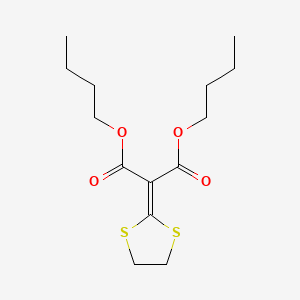
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
